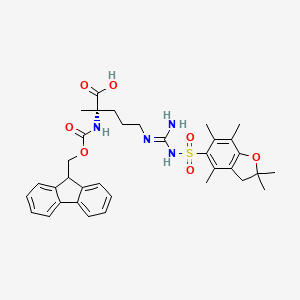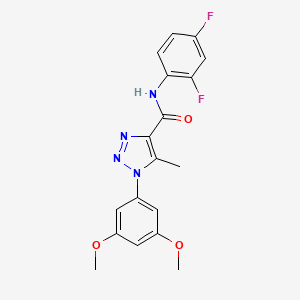
Fmoc-alpha-ME-L-arg(pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-alpha-ME-L-arg(pbf)-OH is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-ME-L-arg(pbf)-OH typically involves the protection of the amino and guanidino groups of L-arginine. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino group. The synthesis process involves multiple steps, including the activation of the carboxyl group and the coupling of the protected arginine with other amino acids or peptides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-ME-L-arg(pbf)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used for the Pbf group.
Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications.
Scientific Research Applications
Chemistry
Fmoc-alpha-ME-L-arg(pbf)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides for research and therapeutic purposes.
Biology
In biological research, peptides synthesized using this compound are used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
Peptides synthesized from this compound are explored for their potential therapeutic applications, including as drugs for various diseases.
Industry
In the pharmaceutical industry, this compound is used to produce peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of peptides synthesized using Fmoc-alpha-ME-L-arg(pbf)-OH depends on their specific sequences and targets. Generally, these peptides interact with proteins, enzymes, or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-arg(pbf)-OH
- Fmoc-D-arg(pbf)-OH
- Fmoc-alpha-ME-D-arg(pbf)-OH
Uniqueness
Fmoc-alpha-ME-L-arg(pbf)-OH is unique due to its specific stereochemistry and protective groups, which make it particularly useful in peptide synthesis. Its ability to form stable peptide bonds and its compatibility with various deprotection and coupling reagents make it a preferred choice in many research and industrial applications.
Properties
CAS No. |
154445-77-9; 2124196-74-1 |
|---|---|
Molecular Formula |
C35H42N4O7S |
Molecular Weight |
662.8 |
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)30(22(3)27-18-34(4,5)46-29(20)27)47(43,44)39-32(36)37-17-11-16-35(6,31(40)41)38-33(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H3,36,37,39)/t35-/m0/s1 |
InChI Key |
LGZOZEWWSDOJFL-DHUJRADRSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-chloro-2-methylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2896495.png)
![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)
![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)


![6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2896507.png)

![N-[2-(2-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2896510.png)



![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
